molecular formula C11H9BrF6O B11930547 Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)-

Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)-

Cat. No.: B11930547
M. Wt: 351.08 g/mol
InChI Key: NUIVKNWZGLUSHN-UHFFFAOYSA-N
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Description

“Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)-” is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromomethoxyethyl group and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)-” typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, which is then functionalized with trifluoromethyl groups.

    Bromomethoxyethyl Group Introduction:

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the bromomethoxyethyl group or the trifluoromethyl groups.

    Substitution: The bromine atom in the bromomethoxyethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could result in various functionalized derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.

Biology and Medicine

    Biological Studies: Used in research to study its effects on biological systems.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Chemical Engineering: Applications in the design of new chemical processes and products.

Mechanism of Action

The mechanism by which “Benzene, 1-(1R)-1-(bromomethoxy)ethyl-3,5-bis(trifluoromethyl)-” exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(1R)-1-(methoxy)ethyl-3,5-bis(trifluoromethyl)-
  • Benzene, 1-(1R)-1-(bromomethoxy)ethyl-4,6-bis(trifluoromethyl)-

Uniqueness

  • Structural Features : The presence of both bromomethoxyethyl and trifluoromethyl groups makes this compound unique.
  • Chemical Properties : Its reactivity and potential applications differ from those of similar compounds due to these unique structural features.

Properties

IUPAC Name

1-[1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF6O/c1-6(19-5-12)7-2-8(10(13,14)15)4-9(3-7)11(16,17)18/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIVKNWZGLUSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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